3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide
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Overview
Description
3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the nucleophile employed .
Scientific Research Applications
3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can engage in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: This compound shares the benzo[d][1,3]dioxole core but differs in its functional groups, leading to distinct chemical and biological properties.
Diethyl (benzo[d][1,3]dioxol-5-yl)phosphonate: Another related compound with a phosphonate group, used in different applications due to its unique reactivity.
Uniqueness
The uniqueness of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopropylpropane-1-sulfonamide lies in its combination of the benzo[d][1,3]dioxole and sulfonamide moieties, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-propan-2-ylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-10(2)14-20(15,16)7-3-6-17-11-4-5-12-13(8-11)19-9-18-12/h4-5,8,10,14H,3,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSOLEZESSDNKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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